methyl 1,3-dimethyl-1H-indazole-5-carboxylate
Description
Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is a heterocyclic compound featuring an indazole core substituted with methyl groups at the 1- and 3-positions and a methyl ester at the 5-position. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
methyl 1,3-dimethylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-6-8(11(14)15-3)4-5-10(9)13(2)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVNQBGYRHDRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,3-dimethyl-1H-indazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. Another method involves the cyclization of appropriate hydrazones with methyl formate under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 1,3-dimethyl-1H-indazole-5-carboxylate has been identified as a significant building block in the development of pharmacologically active compounds. Its primary applications in medicinal chemistry include:
- Cannabinoid Receptor Agonism : This compound acts as a potent agonist for cannabinoid (CB1) receptors. Its interaction with these receptors can lead to various therapeutic effects, including pain relief and anti-inflammatory properties.
- Anticancer Research : Studies have shown that this compound can induce apoptosis in cancer cells by modulating gene expression related to cell survival and death. For example, it has been observed to inhibit anti-apoptotic genes while activating pro-apoptotic pathways.
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls. This suggests its potential as a therapeutic agent in cancer treatment.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its applications include:
- Synthesis of Indazole Derivatives : The compound can be used as a precursor for synthesizing various indazole derivatives that have potential biological activities .
- Functionalization Reactions : It can undergo various chemical reactions such as oxidation and reduction to yield different functional groups. For instance, oxidation can produce carboxylic acids while reduction can yield alcohol derivatives.
Chemical Reaction Table
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohol derivatives |
| Substitution | Halogenating agents | Halogenated indazole derivatives |
Material Science
This compound is being investigated for its potential applications in material science:
- Development of Novel Materials : Researchers are exploring its properties for creating materials with specific electronic characteristics. The unique structure of indazoles allows for modifications that can enhance material properties such as conductivity and stability .
Case Study: Electronic Properties
A recent study focused on modifying this compound to enhance its electronic properties for use in organic semiconductors. The findings indicated that certain modifications led to improved charge transport efficiency, suggesting its potential utility in electronic devices.
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-1H-indazole-5-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural Comparison with Indazole-Based Analogs
Substituent Variations
- Methyl 1-Methyl-1H-Indazole-5-Carboxylate (CAS 1092351-82-0): This analog lacks the 3-methyl group, reducing steric hindrance. Its similarity score (0.93) to the target compound highlights structural proximity . Receptor binding studies show that such substitutions influence cannabinoid receptor (CB1/CB2) affinities. For example, 4-fluorobutyl or 4-cyanobutyl tail modifications in indazole-3-carboxylamides result in sub-nanomolar CB2 affinities (pKi up to 9.92) .
- Purity (95%) and scalable synthesis routes make this derivative industrially viable .
Positional Isomers
- Methyl 1H-Indazole-6-Carboxylate (CAS 170487-40-8) : Shifting the ester to position 6 reduces similarity (0.80 vs. 0.93 for the 5-carboxylate) and may alter binding interactions with targets like JNK3 or CB1 .
Table 1: Key Structural Analogs and Properties
Comparison with Heterocyclic Analogs
Imidazole Derivatives
Pyrazole and 7-Azaindole Derivatives
- Aminopyrazole Scaffolds: In JNK3 inhibitor studies, replacing indazole with aminopyrazole increased selectivity (>2,800-fold over p38 kinase) due to improved hydrogen bonding and steric compatibility .
- 7-Azaindole-3-Carboxylates : These analogs demonstrate comparable synthetic routes to indazoles but show reduced CB1/CB2 affinities when terminal amide groups are present (e.g., pKi = 5.48–9.30) .
Biological Activity
Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is an indazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to other indazole derivatives, which have been documented for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
The compound features a methyl group at the 1 and 3 positions of the indazole ring and a carboxylate functional group at the 5 position, which may influence its biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- K562 Cell Line : Exhibited IC50 values around 5.15 µM, indicating significant antiproliferative effects .
- Mechanism of Action : Induces apoptosis by modulating the expression of Bcl2 family proteins and affecting the p53/MDM2 pathway .
Inhibition of Monoamine Oxidase B (MAO-B)
This compound and its derivatives have been identified as selective inhibitors of MAO-B:
- Potency : Some derivatives have shown IC50 values as low as 0.386 nM, demonstrating high selectivity over MAO-A .
- Significance : This selectivity is crucial for developing treatments for neurodegenerative diseases like Parkinson's disease where MAO-B inhibition can be beneficial.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the indazole ring:
| Substituent Position | Effect on Activity |
|---|---|
| 1 & 3 Methyl Groups | Enhance lipophilicity and bioavailability |
| 5-Carboxylate Group | Critical for enzymatic inhibition |
Studies suggest that modifications at these positions can lead to improved potency and selectivity against targeted enzymes or receptors .
Case Studies
Several case studies have documented the efficacy of indazole derivatives in preclinical models:
- Anticancer Studies :
- Neuroprotective Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
